5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one
Description
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Properties
IUPAC Name |
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-piperidin-1-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O2S2/c31-20(29-14-6-9-17-8-2-3-10-18(17)29)16-30-24(32)22-23(21(27-30)19-11-7-15-33-19)34-25(26-22)28-12-4-1-5-13-28/h2-3,7-8,10-11,15H,1,4-6,9,12-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMJZVOPNFCXNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)N4CCCC5=CC=CC=C54)C6=CC=CS6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects based on current research findings.
Molecular Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 421.558 g/mol. The structure incorporates various functional groups, including a thiazolo-pyridazinone backbone, which is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Preparation of the 3,4-dihydroquinoline intermediate : This can be achieved through methods such as the Leuckart-Wallach reaction.
- Formation of the thiazolo-pyridazinone core : This step often involves cyclization reactions that integrate the piperidine and thiophene moieties.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Properties
Studies have suggested that thiazolo-pyridazinone derivatives possess anticancer properties. The compound may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, it has shown activity against breast and lung cancer cell lines by inducing cytotoxicity and inhibiting proliferation.
Antimicrobial Activity
The compound has demonstrated antimicrobial effects against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymatic pathways.
Anti-inflammatory Effects
Preliminary studies indicate that this compound may also exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and mediators.
The exact mechanism of action for this compound is not fully elucidated but may involve:
- Inhibition of key enzymes : The compound likely interacts with specific molecular targets such as kinases or phosphatases.
- Modulation of signaling pathways : It may affect pathways involved in cell growth and survival, leading to altered cellular responses.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C23H27N5OS |
| Molecular Weight | 421.558 g/mol |
| Anticancer Activity | Effective against multiple cell lines |
| Antimicrobial Activity | Active against various strains |
| Anti-inflammatory Effects | Inhibits pro-inflammatory cytokines |
Case Studies
- Anticancer Study : In vitro studies on breast cancer cell lines showed a significant reduction in cell viability upon treatment with this compound, indicating its potential as a chemotherapeutic agent.
- Antimicrobial Assessment : Laboratory tests revealed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its utility in treating bacterial infections.
- Inflammation Model : In vivo studies using animal models demonstrated reduced inflammation markers after administration of the compound, supporting its anti-inflammatory claims.
Q & A
Basic: What are the recommended methodologies for synthesizing and characterizing this compound?
Answer:
The synthesis involves multi-step organic reactions, including:
- Step 1: Condensation of a thiazolo[4,5-d]pyridazin-4(5H)-one core with a 3,4-dihydroquinoline-derived ketoethyl group via nucleophilic substitution .
- Step 2: Introduction of the piperidin-1-yl group through Buchwald-Hartwig amination or Ullmann coupling under palladium catalysis .
- Step 3: Functionalization of the 7-position with thiophen-2-yl via Suzuki-Miyaura cross-coupling .
Characterization:
- Structural confirmation : Use H/C NMR to verify substituent integration and coupling constants. High-resolution mass spectrometry (HRMS) confirms molecular weight .
- Purity assessment : HPLC with UV detection (λ = 254 nm) and C18 columns ensures >95% purity .
Basic: What initial biological screening assays are appropriate for evaluating its therapeutic potential?
Answer:
Prioritize assays aligned with its structural analogs:
- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Antimicrobial screening : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorescence-based kinetic assays .
Advanced: How can researchers optimize synthetic routes to improve yield and scalability?
Answer:
- Catalyst screening : Test Pd(OAc)/XPhos for Suzuki couplings to reduce side products .
- Solvent optimization : Replace DMF with cyclopentyl methyl ether (CPME) for greener synthesis .
- Continuous flow chemistry : Implement microreactors for exothermic steps (e.g., cyclization) to enhance reproducibility .
Advanced: What computational strategies are effective for predicting target interactions and selectivity?
Answer:
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to model binding to kinase ATP pockets or GPCRs .
- ADMET prediction : SwissADME or pkCSM to assess bioavailability, CYP450 metabolism, and blood-brain barrier penetration .
- QSAR modeling : Train models on thiazolo-pyridazine analogs to correlate substituents (e.g., thiophen-2-yl) with bioactivity .
Advanced: How should contradictory bioactivity data across cell lines or assays be resolved?
Answer:
- Mechanistic deconvolution : Perform RNA sequencing or phosphoproteomics to identify off-target effects .
- Assay standardization : Validate using orthogonal methods (e.g., SPR for binding affinity vs. cellular IC) .
- Structural analogs : Compare with derivatives lacking the dihydroquinoline group to isolate pharmacophore contributions .
Advanced: What methodologies assess metabolic stability and potential toxicity?
Answer:
- In vitro metabolism : Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS .
- Reactive metabolite screening : Trapping studies with glutathione (GSH) to detect electrophilic intermediates .
- CYP inhibition : Use fluorogenic substrates (e.g., CYP3A4) to evaluate drug-drug interaction risks .
Advanced: How can researchers address solubility challenges in formulation studies?
Answer:
- Co-solvent systems : Test PEG-400/water mixtures or lipid-based nanoemulsions .
- Salt formation : Screen with HCl or maleic acid to improve crystalline solubility .
- Amorphous solid dispersion : Use spray drying with HPMCAS to enhance dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
